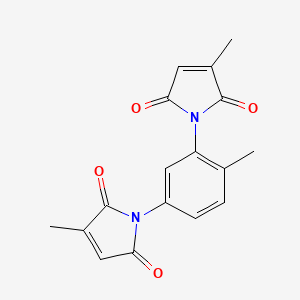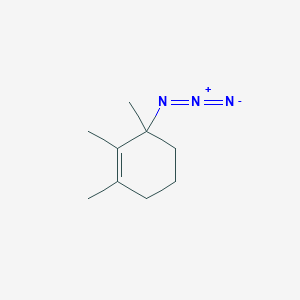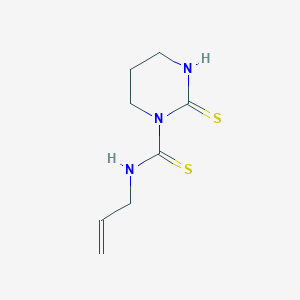
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is a complex organic compound with a unique structure that includes a sulfanylidenetetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide typically involves the reaction of prop-2-en-1-ylamine with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar prop-2-en-1-yl group but lacks the sulfanylidenetetrahydropyrimidine ring.
Prop-2-en-1-one based compounds: These compounds share the prop-2-en-1-yl group but differ in their overall structure and reactivity.
Uniqueness
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is unique due to its combination of a prop-2-en-1-yl group with a sulfanylidenetetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
114141-76-3 |
|---|---|
Formule moléculaire |
C8H13N3S2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
N-prop-2-enyl-2-sulfanylidene-1,3-diazinane-1-carbothioamide |
InChI |
InChI=1S/C8H13N3S2/c1-2-4-9-7(12)11-6-3-5-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13) |
Clé InChI |
YCVKUNJWGJAISU-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)N1CCCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
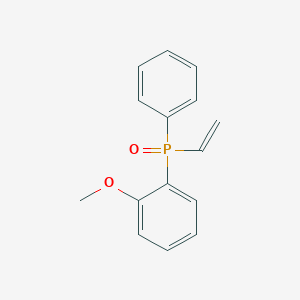
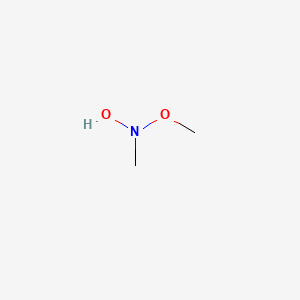
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)

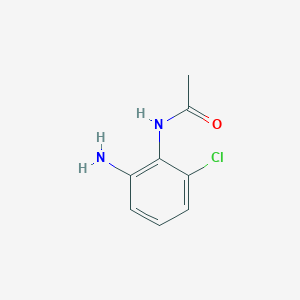
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
